
Epidepride
描述
Epidepride is a substituted benzamide derivative with exceptional affinity for dopamine D2 and D3 receptors (Kd ≈ 34–46 pM in human brain regions) . Synthesized via a five-step reaction starting from 3-methoxy salicylic acid, it achieves a total yield of 43% under mild conditions . Radiolabeled with iodine-123 or iodine-125, it serves as a pivotal SPECT imaging ligand for quantifying D2/D3 receptor density in both striatal and extrastriatal regions (e.g., temporal cortex, amygdala) . Its high selectivity (>1000-fold for D2/D3 over α2-adrenergic receptors) and slow dissociation kinetics enable precise visualization of low-density extrastriatal receptors, a unique advantage over earlier ligands .
This compound’s pharmacokinetics reveal rapid tissue uptake (peak striatal binding at ~3 hours post-injection) and predominant clearance via urinary (75%) and biliary pathways . Dosimetry studies identify the lower large intestine as the critical organ (0.102 mGy/MBq), with an effective dose equivalent of 0.025 mSv/MBq .
准备方法
依匹地普可以通过从 3-甲氧基水杨酸开始的一系列化学反应合成。 合成过程涉及五个步骤,包括碘化和偶联反应 . 反应条件经过精心控制,以确保高产率和纯度。 工业生产方法通常涉及使用氯胺-T、碘原和过氧化氢等氧化剂,以实现所需的放射化学产率和纯度 . 优化的放射化学产率约为 90%,放射化学纯度为 99.9% .
化学反应分析
依匹地普会经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括盐酸、氢氧化钠和过氧化氢 . 例如,在过氧化氢的存在下,依匹地普会发生氧化分解,形成一个主要的氧化产物,其 m/z 值为 435 . 反应条件,如 pH 和温度,对于确定依匹地普的稳定性和降解途径至关重要 .
科学研究应用
依匹地普广泛应用于科学研究,特别是在神经影像学领域。 它被用作高亲和力放射性示踪剂,用于使用 SPECT 成像大脑中的多巴胺 D2 和 D3 受体 . 这种应用对于研究各种神经和精神疾病,包括精神分裂症和帕金森病非常有价值 . 此外,依匹地普结合纹状体外受体的能力使其成为在临床前和临床环境中绘制多巴胺能系统图的独特工具 .
作用机制
相似化合物的比较
Table 1: Comparative Analysis of Epidepride and Analogous D2/D3 Radioligands
Key Differentiators
Affinity and Extrastriatal Sensitivity this compound’s picomolar affinity surpasses IBZM (nanomolar range), enabling detection of low-density cortical D2/D3 receptors . For example, temporal cortex binding with this compound is 2-fold higher than in other cortical regions . Fallypride, though PET-based, matches this compound’s affinity but requires specialized cyclotron facilities .
Clinical Utility in Movement Disorders this compound-SPECT distinguishes Parkinson’s disease (normal striatal binding) from multiple system atrophy (MSA) and Huntington’s disease (HD), where striatal binding is significantly reduced . However, interindividual variability in striatum-to-cerebellum ratios limits diagnostic precision in MSA . IBZM, with lower affinity, fails to reliably image extrastriatal regions, restricting its use to striatal assessments .
Antipsychotic Occupancy Studies
- This compound quantifies differential D2/D3 occupancy between typical (e.g., haloperidol) and atypical (e.g., clozapine, amisulpride) antipsychotics. For instance, clozapine shows lower striatal occupancy (40–50%) compared to temporal cortex (60–70%), supporting its "limbic selective" profile .
- Raclopride and IBZM lack sufficient sensitivity for extrastriatal occupancy studies due to lower affinity .
Radiolabeling and Metabolic Stability
- This compound’s iodine label ensures longer shelf-life than [¹¹C]-labeled compounds (e.g., FLB-457). However, its lipophilic metabolites complicate kinetic modeling, necessitating plasma input corrections for accurate quantification .
- FLB-457’s rapid metabolism limits its utility to short-duration PET scans, whereas this compound’s slow dissociation allows prolonged imaging windows (>3 hours) .
Contradictions and Limitations
- Regional Occupancy Discordance : While this compound-based studies suggest clozapine preferentially occupies extrastriatal receptors , other ligands (e.g., [¹¹C]FLB 457) report similar striatal and extrastriatal occupancy for typical antipsychotics . This discrepancy may arise from ligand-specific binding kinetics or regional receptor subtypes .
- D3 Receptor Specificity: this compound binds both D2 and D3 receptors but cannot distinguish them pharmacologically. Autoradiographic studies using domperidone displacement reveal D3-enriched regions (e.g., nucleus accumbens), yet quantification requires complementary techniques like mRNA mapping .
生物活性
Epidepride is a potent and selective ligand for dopamine D2 and D3 receptors, primarily utilized in neuroimaging. Its biological activity is significant in the context of psychiatric disorders, addiction studies, and neurological research. This article delves into the compound's pharmacological properties, biodistribution, and clinical applications, supported by data tables and relevant case studies.
This compound is a derivative of raclopride, characterized by its high affinity for dopamine receptors. It acts as an antagonist at D2/D3 receptors, influencing dopaminergic signaling pathways that are crucial in various neuropsychiatric conditions. The binding affinity of this compound to these receptors is substantially higher than that of many other ligands, making it an invaluable tool in both research and clinical settings.
Biodistribution Studies
Recent studies have focused on the biodistribution of radiolabeled this compound, particularly using the iodine-124 isotope. The biodistribution data reveal critical insights into how this compound behaves in biological systems:
Organ | Residence Time (hrs) | Activity Clearance (%) |
---|---|---|
Striatum | 24 | 80% decrease at 24 hrs |
Cerebellum | 24 | 96% decrease at 48 hrs |
Urinary Bladder | 2 | 75% activity clearance |
Intestines | 48 | Significant activity observed |
The table illustrates that this compound exhibits prolonged retention in the striatum compared to other regions, indicating its potential for effective imaging of dopaminergic pathways .
Neuroimaging
This compound is employed as a radiotracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Its high specificity for D2/D3 receptors allows for detailed visualization of dopaminergic activity in the brain. A notable study demonstrated that 124I-epidepride could distinguish between healthy subjects and those with dopamine dysregulation disorders .
Case Studies
- Dopamine Dysregulation Syndrome : A study involving patients with Parkinson's disease showed that imaging with this compound could effectively reveal alterations in D2 receptor availability, correlating with clinical symptoms such as motor fluctuations .
- Addiction Research : In addiction studies, this compound has been used to assess changes in dopamine receptor availability following substance use. Research indicated that chronic substance abuse leads to downregulation of D2 receptors, which can be quantitatively assessed using this compound PET imaging .
Research Findings
Recent advancements have highlighted the utility of this compound beyond mere imaging. It has been implicated in research exploring the mechanisms underlying addiction and mood disorders:
- A study demonstrated that administration of this compound led to a significant modulation of dopaminergic transmission in animal models, suggesting potential therapeutic applications for mood stabilization .
- Another investigation found that this compound administration resulted in observable changes in behavior consistent with alterations in dopaminergic signaling pathways, reinforcing its role as a research tool for neuropharmacological studies .
常见问题
Basic Research Questions
Q. What are the standard protocols for quantifying D2/3 receptors using [123I]epidepride in SPECT imaging?
The multi-injection protocol is widely used for absolute quantification. This involves three sequential injections: a high-specific-activity [123I]this compound dose, a co-injection of labeled and unlabeled compound at 180 minutes, and a final unlabeled dose at 240 minutes. This approach allows separation of free and specific binding components and enables Scatchard analysis for receptor density (Bmax) and affinity (Kd) estimation . Specific activities and doses should be optimized based on prior simulation studies to ensure occupancy levels (~20–40%) suitable for both striatal and extrastriatal regions .
Q. How is the Lassen Plot applied to calculate D2/3 receptor occupancy in clinical studies?
The Lassen Plot method uses paired distribution volume (VT) measurements before and after treatment (e.g., antipsychotic administration). By plotting baseline VT against post-treatment VT across regions (e.g., frontal cortex, cerebellum), linear regression provides the occupancy slope. Cerebellar VT serves as a nondisplaceable reference. This method is critical for extrastriatal occupancy studies, as it accounts for nonspecific binding variations .
Q. What validation steps ensure specificity of [123I]this compound binding to D2/3 receptors in vitro?
In vitro validation includes:
- Competition assays : Test displacement by D2/3 antagonists (e.g., raclopride) but not non-D2 ligands (e.g., SCH 23390 for D1 receptors) .
- Scatchard analysis : Confirm linearity in striatal membranes (indicative of single-site binding) and compare IC50 values across brain regions to rule out off-target binding (e.g., α2-adrenergic receptors in the hippocampus) .
- Correlation with [3H]spiperone binding : High correlation (r = 0.99) confirms D2-specific labeling .
Advanced Research Questions
Q. How can simulation studies optimize [123I]this compound dosing for simultaneous striatal and extrastriatal quantification?
Striatal (high receptor density) and extrastriatal (low density) regions require different unlabeled this compound doses to achieve comparable occupancy. Simulations based on prior multi-injection data can model dose-occupancy curves for both regions. For example, a 2.5 nmol/kg dose may occupy ~30% of striatal receptors while achieving ~50% extrastriatal occupancy due to lower appKd in extrastriatal areas. Adjustments should balance signal-to-noise ratios across regions .
Q. What methodological strategies address contradictions in [123I]this compound binding data between preclinical and human studies?
Discrepancies often arise from differences in free fraction (fP) or blood-brain barrier permeability. To resolve this:
- Normalize binding potential (BPND) : Use fP-corrected BPND = (VT − VND)/fP, where VND is nondisplaceable distribution volume (e.g., cerebellar VT) .
- Cross-validate with autoradiography : Compare in vivo SPECT data with ex vivo autoradiography in animal models to confirm regional binding patterns .
Q. How does the partial saturation protocol improve [123I]this compound quantification in low-density regions?
Partial saturation involves co-injecting unlabeled this compound to block a subset of receptors, enabling Scatchard analysis without requiring full receptor saturation. This method increases sensitivity in extrastriatal regions by reducing the impact of nonspecific binding. For optimal results, use a dose occupying 20–40% of receptors and validate with full kinetic modeling .
Q. What statistical approaches are recommended for analyzing [123I]this compound data in longitudinal animal studies?
- Mixed-effects models : Account for within-subject correlations in repeated scans.
- Error propagation analysis : Quantify uncertainties from radiotracer decay, ROI delineation, and plasma input function measurements .
- Bonferroni correction : Adjust for multiple comparisons when evaluating occupancy across brain regions .
Q. Methodological Best Practices
- Dose calibration : Predefine unlabeled this compound doses using simulation tools to avoid under/over-saturation .
- ROI standardization : Use anatomical MRI co-registration to define striatal subregions (e.g., caudate, putamen, nucleus accumbens) and extrastriatal areas (e.g., thalamus, midbrain) .
- Data transparency : Report fP, VND, and appKd values to facilitate cross-study comparisons .
属性
CAS 编号 |
107188-87-4 |
---|---|
分子式 |
C16H23IN2O3 |
分子量 |
418.27 g/mol |
IUPAC 名称 |
N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |
InChI 键 |
APNNSBJHVTUORL-LBPRGKRZSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
手性 SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
规范 SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |
Key on ui other cas no. |
107188-87-4 |
同义词 |
epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。